3-(Benzylamino)-3-methylbutanoic Acid
Overview
Description
3-(Benzylamino)-3-methylbutanoic acid, also known as BAMBA, is a naturally occurring organic compound found in plants, animals, fungi and bacteria. It is an important molecule in biochemistry and has been studied extensively for its potential applications in the pharmaceutical and food industries. BAMBA is a versatile molecule and is used in a wide range of applications, from the synthesis of drugs to the production of food additives, and more.
Scientific Research Applications
Crystal Structure Analysis
- The hydrochloride of ± 3-benzylamino-4-hydroxypentanoic acid lactone has been analyzed using X-ray crystal structure, revealing the orientation of the methyl and benzylamino groups. This study aids in understanding the molecular structure and properties of similar compounds (Jones et al., 1968).
Enantiomerically Pure Derivatives
- Methods for preparing enantiomerically pure derivatives of 3-aminobutanoic acid have been explored, demonstrating the potential of these derivatives in various chemical syntheses (Seebach & Estermann, 1987).
Role in Aroma Compounds
- A study on the quantitative determination of hydroxy acids, including derivatives of 3-methylbutanoic acid, highlights their role as precursors to important aroma compounds in wines and other beverages (Gracia-Moreno et al., 2015).
Applications in Medicinal Chemistry
- Synthesis of enantiopure compounds related to 3-methylbutanoic acid for potential use in pharmacological applications, such as the synthesis of Aliskiren, a renin inhibitor, demonstrates its relevance in medicinal chemistry (Andrushko et al., 2008).
Inhibitory Activity
- Investigation of 2-Benzyl-3,4-iminobutanoic acid as an inhibitor for carboxypeptidase A, showing its potential as a novel class of inhibitor, underscores the importance of derivatives of 3-methylbutanoic acid in enzyme inhibition studies (Park & Kim, 2001).
Mechanism of Action
Target of Action
It’s worth noting that benzylamino compounds have been found to participate in suzuki–miyaura cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Benzylamino compounds are known to participate in reactions involving the transfer of nucleophilic organic groups from boron to palladium, a process known as transmetalation . This suggests that 3-(Benzylamino)-3-methylbutanoic Acid may interact with its targets through similar mechanisms.
Biochemical Pathways
Amino acids, which this compound is structurally related to, are known to be involved in various biosynthetic pathways, including the synthesis of proteins and other bioactive compounds .
Result of Action
Compounds containing the indole nucleus, which is structurally similar to this compound, have been found to exhibit various biologically vital properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Future Directions
properties
IUPAC Name |
3-(benzylamino)-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,8-11(14)15)13-9-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXNGBMVPJHMBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456593 | |
Record name | 3-(Benzylamino)-3-methylbutanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113479-11-1 | |
Record name | 3-(Benzylamino)-3-methylbutanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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